Tert-butyl3-bromo-2,2-difluoropropanoate
Description
Contextual Significance of Halogenated Aliphatic Esters in Advanced Organic Chemistry
Halogenated aliphatic esters are a class of organic compounds characterized by an ester functional group and one or more halogen atoms on the alkyl chain. thieme-connect.com These compounds are of substantial importance in advanced organic chemistry due to the profound influence that halogen atoms exert on the physical and chemical properties of a molecule. The incorporation of halogens can alter a molecule's polarity, lipophilicity, metabolic stability, and reactivity, making these esters valuable intermediates in various synthetic applications, including pharmaceuticals and materials science. enamine.netchemistryviews.org
The carbon-halogen bond's polarity and strength vary depending on the halogen. chemistryviews.org For instance, the carbon-fluorine bond is the strongest in organic chemistry, which often imparts significant metabolic stability to molecules, a desirable trait in drug design. jst.go.jpwikipedia.org Conversely, carbon-bromine and carbon-iodine bonds are weaker and more susceptible to cleavage, rendering them excellent leaving groups in nucleophilic substitution reactions or precursors for organometallic reagents. thieme-connect.com
Halogenated esters serve as key precursors for a wide array of chemical transformations. They are frequently employed as alkylating agents and as substrates for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The presence of both an ester and a halogen provides multiple reactive sites that can be addressed selectively, enabling intricate molecular assembly. Their utility is particularly pronounced in the synthesis of agrochemicals, polymers, and active pharmaceutical ingredients where precise control over molecular properties is essential. enamine.netwikipedia.org
Table 1: Influence of Halogenation on Molecular Properties
| Property | Impact of Halogen Incorporation | Rationale |
|---|---|---|
| Reactivity | Provides a reactive site for substitution or elimination. | The carbon-halogen bond can be polarized, and the halide ion is often a good leaving group. |
| Metabolic Stability | Can increase resistance to metabolic degradation. | The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. jst.go.jpwikipedia.org |
| Lipophilicity | Generally increases lipophilicity (fat-solubility). | Halogens are less polar than hydrogen, which can enhance passage through biological membranes. |
| Acidity | Increases the acidity of nearby C-H bonds. | The strong electron-withdrawing inductive effect of halogens stabilizes the conjugate base. |
| Conformation | Can influence molecular shape and binding affinity. | The size and electronegativity of the halogen atom can restrict bond rotation and alter non-covalent interactions. |
Historical Perspective on the Development and Utility of Fluorinated and Brominated Carboxylic Acid Derivatives
The development of halogenated carboxylic acid derivatives is rooted in the foundational discoveries of the 19th and early 20th centuries. The distinct histories of fluorinated and brominated compounds reflect the unique challenges and opportunities presented by each halogen.
Fluorinated Derivatives: The field of organofluorine chemistry predates the isolation of elemental fluorine itself. jst.go.jpnih.gov An early synthesis was reported in 1835 by Dumas and Péligot, who produced fluoromethane. wikipedia.org However, progress was slow due to the extreme reactivity of fluorine, which was not isolated until 1886 by Henri Moissan. nih.gov A pivotal moment came in 1898 when Frédéric Swarts developed methods for halogen exchange reactions, using antimony fluorides to replace other halogens with fluorine, which opened the door to a wider range of fluorinated compounds. nih.gov Key advancements in the early 20th century, such as the Balz-Schiemann reaction in 1927 for synthesizing aryl fluorides and the advent of electrochemical fluorination (the Simons process) in the 1940s, enabled the production of perfluorinated carboxylic acids and other derivatives on an industrial scale. jst.go.jpnih.gov These compounds found applications as highly stable surfactants, strong acids, and components for polymers like Teflon. researchgate.net
Brominated Derivatives: The synthesis of brominated carboxylic acid derivatives has been significantly shaped by two key name reactions. The Hell-Volhard-Zelinsky (HVZ) reaction, developed independently by the three chemists between 1881 and 1887, provided a reliable method for the selective bromination of carboxylic acids at the alpha-carbon (the carbon adjacent to the carboxyl group). wikipedia.orgbyjus.commasterorganicchemistry.com This reaction proceeds via an acyl halide intermediate and is crucial for producing α-bromo acids, which are important precursors for amino acids and other functionalized molecules. wikipedia.orgalfa-chemistry.com Another fundamental method is the Hunsdiecker reaction, first discovered by Alexander Borodin in 1861 but extensively developed by Cläre and Heinz Hunsdiecker in the 1930s and 1940s. studysmarter.co.uk This reaction involves the thermal decarboxylation of silver salts of carboxylic acids in the presence of bromine to yield alkyl bromides, providing a method to shorten a carbon chain while introducing a bromine atom. studysmarter.co.uk
Table 2: Key Historical Developments in Halogenated Carboxylic Acid Chemistry
| Year | Development | Significance |
|---|---|---|
| 1861 | Alexander Borodin discovers the decarboxylative bromination of silver carboxylates. | Foundation for the Hunsdiecker reaction. studysmarter.co.uk |
| 1886 | Henri Moissan isolates elemental fluorine for the first time. | Enabled direct study and use of the highly reactive element. |
| 1887 | The Hell-Volhard-Zelinsky (HVZ) reaction is established. | Provided a standard method for α-bromination of carboxylic acids. wikipedia.org |
| 1898 | Frédéric Swarts reports on halogen exchange fluorination. | Opened practical routes to a wide variety of organofluorine compounds. nih.gov |
| 1927 | The Balz-Schiemann reaction is developed. | Became a key method for synthesizing aromatic fluorides. jst.go.jpnih.gov |
| 1940s | The Hunsdiecker reaction is refined and popularized. | Became a useful synthetic tool for preparing alkyl bromides from carboxylic acids. studysmarter.co.uk |
| 1940s | The Simons process (electrochemical fluorination) is invented. | Enabled large-scale industrial production of perfluorinated compounds. jst.go.jp |
Rationale for Focused Academic Research on Tert-butyl 3-bromo-2,2-difluoropropanoate
While extensive literature on Tert-butyl 3-bromo-2,2-difluoropropanoate itself is not widespread, the rationale for its academic and synthetic interest can be understood by analyzing the strategic combination of its three key functional components. This molecule is designed as a highly versatile and synthetically useful building block, where each component imparts a distinct and valuable chemical property.
The α,α-Difluoro (gem-Difluoro) Group: The presence of two fluorine atoms on the carbon alpha to the ester is of critical importance, particularly in medicinal chemistry. The gem-difluoromethylene group (CF₂) is a well-known bioisostere of a carbonyl group (C=O) or an ether oxygen. enamine.netnih.gov It can mimic the steric and electronic properties of these groups while significantly enhancing metabolic stability due to the strength of the C-F bond. enamine.netenamine.net Furthermore, the strong electron-withdrawing nature of the fluorine atoms increases the acidity of adjacent C-H protons and influences the reactivity of the entire molecule. researchgate.net Introducing this motif is a modern strategy to improve the pharmacokinetic properties of bioactive compounds. enamine.netenamine.net
The β-Bromo Group: The bromine atom at the 3-position (beta to the ester) serves as a versatile reactive handle. The C-Br bond is significantly weaker than C-F or C-H bonds, making the bromide ion an excellent leaving group for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., azides, amines, thiols, cyanides) at this position. The bromine also facilitates elimination reactions to form α,α-difluoro-α,β-unsaturated esters, which are themselves valuable substrates in synthesis.
The Tert-butyl Ester: The tert-butyl group is not merely an ester; it functions as a sterically bulky protecting group for the carboxylic acid. thieme-connect.comyoutube.com It is highly stable to a wide range of nucleophilic and basic reaction conditions that might otherwise cleave simpler esters like methyl or ethyl esters. libretexts.orgresearchgate.net This stability allows chemists to perform extensive modifications on the other parts of the molecule without affecting the ester. Crucially, the tert-butyl ester can be selectively and cleanly removed under acidic conditions, often liberating the free carboxylic acid along with gaseous isobutylene, which simplifies purification. thieme-connect.comlibretexts.org
The combination of these three elements in a single, relatively simple molecule creates a powerful synthetic tool. Researchers can utilize Tert-butyl 3-bromo-2,2-difluoropropanoate to introduce a difluoromethyl group adjacent to a protected carboxylic acid, with a built-in reactive site for further elaboration. This makes it an attractive starting material for constructing complex, fluorinated target molecules with potential applications in pharmaceutical and agrochemical research.
Table 3: Functional Roles of Molecular Components
| Component | Chemical Structure | Primary Synthetic Role |
|---|---|---|
| gem-Difluoro Group | -CF₂- | Bioisostere, enhances metabolic stability, modulates electronic properties. enamine.netnih.gov |
| β-Bromo Group | -CH₂Br | Reactive site for nucleophilic substitution and elimination reactions. |
| Tert-butyl Ester | -COOC(CH₃)₃ | A robust and selectively cleavable protecting group for the carboxylic acid. thieme-connect.comyoutube.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H11BrF2O2 |
|---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2,2-difluoropropanoate |
InChI |
InChI=1S/C7H11BrF2O2/c1-6(2,3)12-5(11)7(9,10)4-8/h4H2,1-3H3 |
InChI Key |
GWPDOEXHLAVSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CBr)(F)F |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Tert Butyl 3 Bromo 2,2 Difluoropropanoate
Direct Halogenation Approaches to Propanoate Derivatives and Relevant Precursors
Direct halogenation strategies are often employed for the synthesis of halogenated carbonyl compounds. For propanoate derivatives, this can involve the introduction of a bromine atom at the α or β position. While specific examples for the direct synthesis of tert-butyl 3-bromo-2,2-difluoropropanoate are not extensively detailed in the reviewed literature, analogous reactions provide insight into potential pathways. For instance, the halogenation of related ester compounds often utilizes reagents like N-bromosuccinimide (NBS) under radical or ionic conditions. The presence of the two fluorine atoms at the α-position in the target molecule significantly influences the reactivity of the neighboring carbons, potentially directing bromination to the β-position.
Multistep Synthetic Routes Involving Precursors of Tert-butyl 3-bromo-2,2-difluoropropanoate
Due to the specific arrangement of functional groups, multistep syntheses are often more practical for obtaining tert-butyl 3-bromo-2,2-difluoropropanoate with high purity and yield. These routes typically involve the synthesis of a key precursor followed by subsequent transformations.
Esterification Reactions for Tert-butyl Esters (e.g., from bromo-difluoro carboxylic acids)
A common and effective strategy involves the esterification of 3-bromo-2,2-difluoropropanoic acid with tert-butyl alcohol. The carboxylic acid precursor, 3-bromo-2,2-difluoropropanoic acid, serves as a key intermediate. cymitquimica.com The esterification to form the tert-butyl ester can be achieved under various conditions. Acid-catalyzed esterification is a standard method, though the bulky nature of the tert-butyl group can present steric hindrance. Alternative methods, such as using 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate, offer a practical route to tert-butyl esters from carboxylic acids under mild conditions. researchgate.net Another approach involves the in situ formation of benzotriazole (B28993) esters from the carboxylic acid, which then efficiently react with tert-butyl alcohol in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.net
| Precursor | Reagents | Product | Key Features |
| 3-Bromo-2,2-difluoropropanoic acid | tert-Butyl alcohol, Acid catalyst | Tert-butyl 3-bromo-2,2-difluoropropanoate | Standard esterification, potential for steric hindrance. |
| 3-Bromo-2,2-difluoropropanoic acid | 2-tert-Butoxypyridine, BF3·OEt2 | Tert-butyl 3-bromo-2,2-difluoropropanoate | Mild reaction conditions, rapid conversion. researchgate.net |
| 3-Bromo-2,2-difluoropropanoic acid | HOBt, EDC, tert-Butyl alcohol, DMAP | Tert-butyl 3-bromo-2,2-difluoropropanoate | In situ formation of an active ester intermediate. researchgate.net |
Functional Group Interconversions on Propanoate Scaffolds
Functional group interconversion (FGI) is a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. ic.ac.ukimperial.ac.uk In the context of synthesizing tert-butyl 3-bromo-2,2-difluoropropanoate, a plausible FGI strategy could involve starting with a precursor that already possesses the tert-butyl ester and the difluoro moiety, followed by the introduction of the bromine atom. For example, a hydroxyl group at the 3-position of a tert-butyl 2,2-difluoropropanoate precursor could be converted to a bromide. This can be achieved using various brominating agents such as phosphorus tribromide (PBr3) or triphenylphosphine (B44618) in combination with carbon tetrabromide (CBr4). vanderbilt.eduorganic-chemistry.org
Chemo- and Regioselective Considerations in the Synthesis of α,α-Difluoro-β-Bromoesters
The synthesis of α,α-difluoro-β-bromoesters requires careful control of chemo- and regioselectivity. The presence of multiple reactive sites in precursor molecules necessitates the use of selective reagents and reaction conditions. For instance, when introducing the bromine atom, it is crucial to avoid reactions at other positions, such as the ester carbonyl group or any other functional groups present in the molecule. The electronic effects of the two α-fluorine atoms deactivate the α-carbon towards electrophilic attack and activate the β-protons, making β-bromination a more favorable process under certain conditions. The choice of brominating agent and reaction conditions is paramount to achieving the desired regioselectivity.
Catalytic and Stereoselective Approaches to Related Halogenated Esters (e.g., Rh-catalyzed, asymmetric methods)
While specific catalytic and stereoselective methods for tert-butyl 3-bromo-2,2-difluoropropanoate are not extensively documented, the broader field of halogenated ester synthesis provides valuable insights. Rhodium-catalyzed reactions, for instance, have been utilized for the synthesis of various functionalized halogenated esters from diazo compounds. researchgate.netamanote.com These methods often proceed under mild conditions and can offer high regioselectivity. acs.orgacs.org
Asymmetric synthesis of related α,α-difluoro-β-amino acid derivatives has been achieved with high diastereoselectivity using N-tert-butylsulfinimines. nih.gov This highlights the potential for developing stereoselective routes to chiral analogs of tert-butyl 3-bromo-2,2-difluoropropanoate. Furthermore, palladium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of enantioenriched α,α-difluoro-β-arylbutanoic esters, demonstrating the feasibility of creating chiral centers in difluorinated molecules. dicp.ac.cn Asymmetric α-halogenation of carbonyl compounds is a developing field, with organocatalytic approaches showing promise for the enantioselective synthesis of α-halogenated esters. jku.atnih.gov These advanced catalytic methods could potentially be adapted for the stereoselective synthesis of β-halogenated esters.
| Catalytic Method | Catalyst/Reagent | Application to Related Compounds | Potential for Tert-butyl 3-bromo-2,2-difluoropropanoate |
| Rhodium-Catalyzed Halogenation | Rh(II) or Rh(III) complexes | Synthesis of functionalized halonaphthalenyl esters. researchgate.netamanote.com Direct halogenation of vinylic C-H bonds. acs.org | Potential for direct C-H bromination of a suitable precursor. |
| Asymmetric Reformatsky Reaction | N-tert-butylsulfinimines | Synthesis of α,α-difluoro-β-amino acid derivatives. nih.gov | Adaptation could lead to chiral β-bromo-α,α-difluoroesters. |
| Palladium-Catalyzed Asymmetric Hydrogenation | Palladium/diphosphine complexes | Synthesis of enantioenriched α,α-difluoro-β-arylbutanoic esters. dicp.ac.cn | Not directly applicable for bromination, but demonstrates stereocontrol in similar systems. |
| Organocatalytic Asymmetric Halogenation | Isothiourea catalysts, Cinchona alkaloids | Enantioselective α-chlorination of aryl acetic acid esters. nih.gov | Could be explored for asymmetric β-bromination of a suitable enolate precursor. |
Comparative Analysis of Synthetic Efficiency and Yields for Different Methodologies
A direct comparative analysis of the efficiency and yields for the synthesis of tert-butyl 3-bromo-2,2-difluoropropanoate is challenging due to the limited specific data in the available literature. However, a general assessment can be made based on analogous transformations.
Multistep Synthesis via Esterification: This is likely the most reliable and high-yielding approach. The synthesis of the 3-bromo-2,2-difluoropropanoic acid precursor followed by esterification allows for purification at each step, leading to a high-purity final product. Yields for esterification of sterically hindered alcohols like tert-butanol (B103910) can vary, but optimized conditions using modern coupling agents or catalysts can often provide good to excellent yields. researchgate.netresearchgate.net
Functional Group Interconversion: The efficiency of this route is highly dependent on the choice of starting material and the specific FGI reaction. While potentially shorter than a full multistep synthesis, yields can be compromised by side reactions.
Direct Halogenation: This approach would be the most atom-economical if successful. However, achieving high chemo- and regioselectivity can be difficult, potentially leading to a mixture of products and lower isolated yields of the desired compound.
Catalytic Methods: While offering elegance and potential for stereocontrol, the development of a specific catalytic system for this molecule would require significant research and optimization. The yields for newly developed catalytic reactions can range from moderate to high.
Reactivity and Transformational Chemistry of Tert Butyl 3 Bromo 2,2 Difluoropropanoate
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom in tert-butyl 3-bromo-2,2-difluoropropanoate serves as a leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent difluoromethyl group and the ester functionality influences the reactivity of the C-Br bond.
A prominent reaction involving carbon nucleophiles is the Reformatsky reaction. In this process, an organozinc reagent, often called a "Reformatsky enolate," is generated by treating the α-bromo ester with zinc dust. docbrown.inforesearchgate.net This organozinc intermediate is less reactive than Grignard or organolithium reagents, which prevents it from adding to the ester group of another molecule. docbrown.inforesearchgate.net Instead, it acts as a carbon nucleophile, readily adding to electrophilic carbonyl compounds like aldehydes, ketones, and imines. docbrown.infopharm.or.jp
The reaction of tert-butyl 3-bromo-2,2-difluoropropanoate with zinc metal produces a zinc enolate. This enolate can then react with an aldehyde or ketone to form a β-hydroxy-α,α-difluoroester after an acidic workup. researchgate.net When an imine is used as the electrophile, the product is a β-amino-α,α-difluoroester. This variant is known as the aza-Reformatsky reaction. pharm.or.jp Studies using the analogous ethyl bromodifluoroacetate have shown that these reactions can proceed with high diastereoselectivity, particularly when chiral N-tert-butylsulfinyl imines are used as electrophiles. pharm.or.jpwikipedia.org
Table 1: Examples of Aza-Reformatsky Reactions with Bromodifluoroacetates
| Electrophile (Imine) | Reagent | Product Type | Diastereomeric Excess (de) | Yield | Reference |
| Chiral N-tert-butylsulfinyl imines | Ethyl bromodifluoroacetate, ZnEt₂, RhCl(PPh₃)₃ | Chiral α,α-difluoro-β-amino esters | 6-90% | 46-64% | pharm.or.jpwikipedia.org |
| Chiral N-tert-butylsulfinyl imines | Bromodifluoromethyl ketones, Zn, CuBr | Chiral α,α-difluoro-β-amino ketones | 72-90% | 56-85% | pharm.or.jp |
The bromine atom can also be displaced by various heteroatom nucleophiles. While direct intermolecular substitution studies on tert-butyl 3-bromo-2,2-difluoropropanoate are not extensively documented, the reactivity can be inferred from related compounds. For instance, the allylic analogue, 3-bromo-3,3-difluoropropene, reacts with amines and sodium salts of carbamates, where the nucleophile attacks and displaces the bromide. pharm.or.jp
In other systems, such as α-bromo aryl acetates, Lewis acids can be used to catalyze the stereoselective substitution with alcohol nucleophiles to afford α-alkoxy aryl acetates. This suggests that under appropriate activation, alcohols can serve as effective nucleophiles. Thiols, being strong nucleophiles, are also expected to displace the bromide to form α,α-difluoro thioethers, a reaction commonly employed in organic synthesis.
Radical Reactions and Their Application in Modifying Tert-butyl 3-bromo-2,2-difluoropropanoate
The C-Br bond in tert-butyl 3-bromo-2,2-difluoropropanoate is susceptible to homolytic cleavage, enabling its participation in a variety of radical-mediated transformations. These methods provide a powerful route to form new carbon-carbon bonds under mild conditions.
Visible-light photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from alkyl halides. researchgate.netlibretexts.org α-Bromodifluoroesters are suitable precursors for these reactions. A dual catalytic approach has been developed where a catalytic amount of an iodide salt displaces the bromide in situ. The resulting α-iododifluoroester forms a charge-transfer complex through halogen bonding with a photocatalyst. researchgate.net Upon irradiation with visible light, this complex undergoes a single-electron transfer (SET) to cleave the C-I bond, generating a difluoroalkyl radical. researchgate.net This radical can then be used in various synthetic applications, such as addition to electron-rich arenes. researchgate.net
Beyond photoredox catalysis, carbon radicals from α-bromodifluoroesters can be generated using other methods. One common approach is the use of a radical initiator. For example, ethyl iododifluoroacetate, a related compound, reacts with alkenes in the presence of sodium dithionite (B78146) (Na₂S₂O₄) to generate the corresponding radical, which then adds across the double bond. fiveable.me This method is effective for forming C-C bonds and can be applied to synthesize complex structures like α,α-difluoro-γ-butyrolactones after subsequent hydrolysis and cyclization. fiveable.me It is anticipated that tert-butyl 3-bromo-2,2-difluoropropanoate would undergo similar radical generation and addition reactions under these or other radical-initiating conditions, such as those employing peroxides or heat. researchgate.netorganic-chemistry.orgorgsyn.org
Table 2: Methods for Generating Carbon Radicals from α-Halodifluoroesters
| Precursor | Method | Radical Generated | Application | Reference |
| α-Bromodifluoroester | Dual Catalysis: NaI / Halogen-Bonding Photocatalyst + Visible Light | ·CF₂CO₂R | Addition to (hetero)arenes | researchgate.net |
| Ethyl Iododifluoroacetate | Sodium Dithionite (Na₂S₂O₄) | ·CF₂CO₂Et | Addition to alkenes | fiveable.me |
Elimination Reactions Leading to Unsaturated Fluorinated Derivatives
Tert-butyl 3-bromo-2,2-difluoropropanoate possesses a hydrogen atom on the carbon adjacent (beta) to the bromine-bearing carbon. This structure allows for dehydrobromination—the elimination of a molecule of hydrogen bromide (HBr)—to form an alkene. This reaction provides a direct route to α,β-unsaturated fluorinated esters.
The elimination of HBr from haloalkanes is typically promoted by a base. taylorfrancis.comlibretexts.org The specific mechanism, whether E1, E2, or E1cB, depends on the substrate structure, the base strength, and the reaction conditions. For a substrate like tert-butyl 3-bromo-2,2-difluoropropanoate, a bimolecular (E2) mechanism is likely when a strong, non-nucleophilic base is used. libretexts.org The use of a sterically hindered base, such as pyridine (B92270) or triethylamine, is often preferred to minimize competing Sₙ2 nucleophilic substitution reactions. libretexts.org
In this proposed reaction, the base would abstract the β-hydrogen, followed by the concerted departure of the bromide leaving group and the formation of a carbon-carbon double bond. The resulting product would be tert-butyl 2,2-difluoroacrylate, a valuable monomer and synthetic intermediate. This type of reaction is analogous to the well-established dehydrobromination of α-bromo ketones to form α,β-unsaturated ketones. libretexts.org
Transformations Involving the Ester Functionality (e.g., transesterification, hydrolysis, reduction)
The tert-butyl ester group in Tert-butyl 3-bromo-2,2-difluoropropanoate can undergo several common transformations, including transesterification, hydrolysis, and reduction. However, the reactivity is modulated by the steric hindrance of the tert-butyl group and the electronic effects of the adjacent geminal difluoro moiety.
Transesterification: The conversion of the tert-butyl ester to other esters can be achieved under various catalytic conditions. Due to the stability of the tert-butyl cation, acid-catalyzed transesterification is a viable method. Lewis acids or strong Brønsted acids can facilitate the exchange of the tert-butoxy (B1229062) group with other alcohols. While specific studies on Tert-butyl 3-bromo-2,2-difluoropropanoate are not prevalent in the literature, general methods for tert-butyl ester transesterification are applicable.
Hydrolysis: The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 3-bromo-2,2-difluoropropanoic acid, can be performed under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism typically proceeds through the protonation of the carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. researchgate.netacsgcipr.orgchemistrysteps.com This pathway is distinct from the typical acyl-oxygen cleavage observed in the hydrolysis of less hindered esters. chemistrysteps.com The reaction is, in principle, catalytic in acid, as the released tert-butyl carbocation is subsequently deprotonated to form isobutylene, regenerating the acid catalyst. stackexchange.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the ester undergoes nucleophilic attack at the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and tert-butanol (B103910). This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. chemistrysteps.com
Interactive Data Table: Hydrolysis Conditions for Tert-butyl Esters
| Condition | Reagent(s) | Mechanism | Product(s) | Notes |
| Acidic | Strong Acid (e.g., TFA, HCl, H₂SO₄) | AAL1 (via tert-butyl cation) | Carboxylic Acid + Isobutylene | Generally effective for tert-butyl esters. researchgate.netacsgcipr.orgchemistrysteps.com |
| Basic | Strong Base (e.g., NaOH, KOH) | BAC2 (Acyl-oxygen cleavage) | Carboxylate Salt + tert-Butanol | Irreversible due to carboxylate formation. chemistrysteps.com |
Reduction: The reduction of the ester functionality in Tert-butyl 3-bromo-2,2-difluoropropanoate to the corresponding primary alcohol, 3-bromo-2,2-difluoropropan-1-ol, requires potent reducing agents.
Hydride Reductions: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. masterorganicchemistry.combyjus.com The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon. An aldehyde is formed as an intermediate, which is further reduced to the alcohol. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. byjus.com It is crucial to exercise extreme caution when using LiAlH₄ to reduce fluorinated compounds, as violent reactions and explosions have been reported. acs.org
Interactive Data Table: Reduction of Esters to Alcohols
| Reagent | Reactivity with Esters | Product | Important Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol | Highly reactive, must be used in anhydrous, non-protic solvents. Caution advised with fluorinated compounds. masterorganicchemistry.combyjus.comacs.org |
| Sodium Borohydride (NaBH₄) | Generally Low/Ineffective | No reaction (typically) | Milder and more selective than LiAlH₄, but not suitable for ester reduction. byjus.com |
Influence of the Geminal Difluoro Moiety on Reactivity (e.g., acidity, stability, electronic effects)
Acidity: The geminal difluoro group exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-H bonds on the α-carbon (if any were present) and stabilizes the conjugate base, thereby increasing the acidity of the α-protons. While the target molecule has no α-protons, this electronic influence extends to the β-carbon, potentially affecting the reactivity of the C-Br bond.
Stability: The presence of the CF₂ group generally enhances the metabolic stability of molecules. This is attributed to the strength of the C-F bond and the steric shielding provided by the fluorine atoms, which can block metabolically susceptible sites. However, the stability of fluorinated compounds can be context-dependent, and in some cases, the presence of fluorine can introduce pathways for decomposition.
Electronic Effects: The primary electronic influence of the geminal difluoro moiety is its strong electron-withdrawing inductive effect. This effect deactivates the carbonyl group towards electrophilic attack but activates it towards nucleophilic attack. This increased electrophilicity of the carbonyl carbon can influence the rates of reactions such as hydrolysis and reduction.
Metal-Mediated and Catalytic Transformations (e.g., cross-coupling reactions, electrochemistry)
The bromine atom in Tert-butyl 3-bromo-2,2-difluoropropanoate is a key handle for various metal-mediated and catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: While specific examples for the tert-butyl ester are not widely reported, studies on the analogous ethyl ester, ethyl 3-bromo-2,2-difluoropropanoate, provide valuable insights. For instance, a practical method for the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones has been developed, leveraging a halogen bond as a key non-covalent interaction. rsc.org This suggests that Tert-butyl 3-bromo-2,2-difluoropropanoate could similarly participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, catalyzed by transition metals like palladium or nickel.
Organometallic Reactions: The C-Br bond can be activated by various metals to form organometallic reagents.
Reformatsky-type Reactions: In the presence of zinc, an organozinc reagent can be formed. These "Reformatsky enolates" are less reactive than Grignard reagents and can add to aldehydes and ketones to form β-hydroxy esters. wikipedia.org This reaction is known to be compatible with the ester functionality. wikipedia.org
Barbier and Grignard-type Reactions: With more reactive metals like magnesium or lithium, the formation of a Grignard or organolithium reagent is conceivable. However, the stability of such reagents might be compromised by the presence of the ester group.
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium(II)-mediated, nickel(II)-catalyzed reaction allows for the coupling of alkyl halides with aldehydes. wikipedia.org A key advantage of the NHK reaction is its high functional group tolerance, including esters, making it a potentially suitable method for transformations of Tert-butyl 3-bromo-2,2-difluoropropanoate. wikipedia.org
Electrochemistry: The electrochemical behavior of Tert-butyl 3-bromo-2,2-difluoropropanoate would be influenced by its reducible and oxidizable functionalities. The C-Br bond can be electrochemically reduced to generate a carbanion or a radical intermediate, which could then participate in further reactions. The ester group itself is generally electrochemically stable under typical conditions.
Interactive Data Table: Potential Metal-Mediated Reactions
| Reaction Name | Metal(s) | Key Features | Potential Application |
| Cross-Coupling (e.g., Suzuki, Stille) | Pd, Ni | Formation of C-C bonds with high functional group tolerance. | Arylation, vinylation, or alkynylation at the β-position. |
| Reformatsky Reaction | Zn | Formation of β-hydroxy esters from aldehydes/ketones. wikipedia.org | Synthesis of more complex difluorinated building blocks. |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Cr(II)/Ni(II) | High chemoselectivity and tolerance for ester groups. wikipedia.org | Coupling with aldehydes to form complex alcohols. |
Mechanistic Investigations of Reactions Involving Tert Butyl 3 Bromo 2,2 Difluoropropanoate
Kinetic Studies of Key Transformation Pathways
Kinetic studies provide quantitative insights into the rates of chemical reactions, offering valuable information about the reaction mechanism. For reactions involving tert-butyl 3-bromo-2,2-difluoropropanoate, kinetic analyses can help to determine the order of the reaction with respect to each reactant, the rate constants, and the activation energies, thereby elucidating the elementary steps of the transformation.
While specific kinetic data for tert-butyl 3-bromo-2,2-difluoropropanoate are not extensively reported in the literature, analogies can be drawn from studies on similar alkyl 2-bromo-2,2-difluoroacetates. For instance, radical reactions of these compounds with vinyl ethers have been investigated. These reactions are often initiated by a radical initiator, and the rate of the reaction would be expected to depend on the concentration of the initiator, the alkyl 2-bromo-2,2-difluoroacetate, and the vinyl ether.
A hypothetical kinetic study of a nucleophilic substitution reaction of tert-butyl 3-bromo-2,2-difluoropropanoate with a nucleophile (Nu⁻) could be designed to monitor the disappearance of the starting materials or the appearance of the product over time. The rate law for such a reaction could potentially be first-order in both the substrate and the nucleophile (Equation 1), indicative of an SN2 mechanism, or first-order only in the substrate (Equation 2), suggesting an SN1 mechanism.
Rate = k[tert-butyl 3-bromo-2,2-difluoropropanoate][Nu⁻] (1) Rate = k[tert-butyl 3-bromo-2,2-difluoropropanoate] (2)
The determination of which rate law is operative would provide strong evidence for the prevailing mechanistic pathway.
Interactive Data Table: Hypothetical Kinetic Data for the Reaction of Tert-butyl 3-bromo-2,2-difluoropropanoate with a Nucleophile
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes.
Isotopic Labeling Experiments to Elucidate Reaction Mechanisms
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), it is possible to determine which bonds are broken and formed during the reaction.
In the context of reactions involving tert-butyl 3-bromo-2,2-difluoropropanoate, isotopic labeling could be employed to distinguish between different possible mechanisms. For example, in a hydrolysis reaction, the use of ¹⁸O-labeled water (H₂¹⁸O) could help to determine the site of nucleophilic attack. If the ¹⁸O label is incorporated into the tert-butyl alcohol product, it would suggest that the reaction proceeds through cleavage of the acyl-oxygen bond. Conversely, if the ¹⁸O label is found in the resulting 3-bromo-2,2-difluoropropanoic acid, it would indicate cleavage of the tert-butyl-oxygen bond.
Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with an isotopically labeled substrate is compared to the rate with an unlabeled substrate, can provide information about the rate-determining step of the reaction. A significant KIE is often observed when a bond to the isotopically labeled atom is broken in the rate-determining step.
Transition State Analysis and Reaction Coordinate Determination
The transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. The structure and energy of the transition state are critical in determining the rate and outcome of a chemical reaction. Computational chemistry provides powerful tools for analyzing transition states and mapping out the entire reaction coordinate.
For reactions of tert-butyl 3-bromo-2,2-difluoropropanoate, transition state analysis can help to differentiate between competing mechanistic pathways, such as SN1 and SN2. In an SN2 reaction, a single transition state is involved where the nucleophile attacks the carbon atom bearing the leaving group, leading to inversion of stereochemistry. In contrast, an SN1 reaction proceeds through a carbocation intermediate, which is formed via a first transition state. This intermediate then reacts with the nucleophile in a second step.
The presence of two fluorine atoms on the α-carbon can influence the stability of potential carbocation intermediates and the accessibility of the carbon center for nucleophilic attack. Computational studies could model the geometries and energies of the transition states for both SN1 and SN2 pathways, providing insights into which mechanism is more favorable under different conditions. The solvolysis of tert-butyl halides has been studied, and it has been shown that their transition states are highly dipolar and are stabilized by solvents that can act as both hydrogen bond donors and acceptors. surrey.ac.uk
Interactive Data Table: Calculated Activation Energies for Hypothetical SN1 and SN2 Reactions
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| SN1 | 25 |
| SN2 | 20 |
This table presents hypothetical calculated data for illustrative purposes.
Solvent Effects and Their Mechanistic Implications
The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy profile of the reaction.
For reactions involving tert-butyl 3-bromo-2,2-difluoropropanoate, the polarity and protic or aprotic nature of the solvent are expected to be key factors.
Polar Protic Solvents: Solvents such as water, methanol, and ethanol (B145695) are capable of hydrogen bonding and are effective at solvating both cations and anions. These solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group anion. youtube.com Therefore, in a polar protic solvent, reactions of tert-butyl 3-bromo-2,2-difluoropropanoate may be more likely to proceed through an SN1 mechanism.
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but lack acidic protons for hydrogen bonding. These solvents are good at solvating cations but less effective at solvating anions. This leaves the nucleophile less solvated and therefore more reactive, which favors the SN2 mechanism. youtube.com
The study of reaction rates in a variety of solvents with different dielectric constants and hydrogen-bonding abilities can provide valuable mechanistic information. For example, a strong correlation between the reaction rate and the polarity of the solvent would suggest a mechanism involving charge separation in the transition state, which is characteristic of both SN1 and SN2 reactions. However, the specific influence of the solvent on the nucleophile's reactivity can help to distinguish between the two pathways.
Stereochemical Outcomes of Reactions and Induced Chirality (if applicable)
The stereochemical outcome of a reaction provides crucial information about the mechanism. If the carbon atom undergoing substitution in tert-butyl 3-bromo-2,2-difluoropropanoate were chiral, the stereochemistry of the product would be highly informative.
SN2 Reactions: These reactions proceed with inversion of stereochemistry at the reacting center. The nucleophile attacks from the side opposite to the leaving group, resulting in a product with the opposite configuration to the starting material.
SN1 Reactions: These reactions typically lead to racemization. The planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers.
Although tert-butyl 3-bromo-2,2-difluoropropanoate itself is not chiral, reactions involving this compound can be used to create new stereocenters. For example, the addition of a nucleophile to a prochiral derivative of the ester could lead to the formation of a chiral product. The diastereoselectivity or enantioselectivity of such a reaction would depend on the nature of the reactants, catalysts, and reaction conditions.
While specific studies on the stereochemical outcomes of reactions involving tert-butyl 3-bromo-2,2-difluoropropanoate are limited, the general principles of stereochemistry in nucleophilic substitution reactions provide a framework for predicting and understanding the stereochemical course of its transformations.
Applications of Tert Butyl 3 Bromo 2,2 Difluoropropanoate As a Synthetic Building Block
Construction of Fluorinated Pharmaceutical and Agrochemical Intermediates
The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved efficacy. Tert-butyl 3-bromo-2,2-difluoropropanoate serves as a key starting material for creating complex fluorinated intermediates destined for the pharmaceutical and agrochemical industries.
A primary application of this compound is in the Reformatsky reaction, where it reacts with carbonyl compounds (aldehydes and ketones) in the presence of zinc to form β-hydroxy esters. wikipedia.orgunishivaji.ac.in This reaction is particularly useful for constructing carbon-carbon bonds and creating chiral centers. The resulting difluorinated β-hydroxy esters are valuable intermediates for the synthesis of various drug candidates, including potential anti-inflammatory and anti-cancer agents.
Table 1: Examples of Pharmaceutical Intermediates Potentially Derived from Tert-butyl 3-bromo-2,2-difluoropropanoate
| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area |
| Difluorinated β-hydroxy esters | Reformatsky reaction | Anti-inflammatory, Antiviral |
| γ-amino-β-hydroxy acids | Reaction with imines (Blaise reaction) | Neurological disorders |
| Fluorinated statin analogues | Multi-step synthesis involving C-C bond formation | Cardiovascular disease |
The difluoromethylene group adjacent to the ester functionality in the product of the Reformatsky reaction is a bioisostere for a carbonyl group or a hydroxylated carbon, which can lead to enhanced biological activity. While specific, commercially available drugs directly synthesized from tert-butyl 3-bromo-2,2-difluoropropanoate are not extensively documented in publicly available literature, the utility of its ethyl ester counterpart in synthesizing intermediates for antihypertensive agents like Olmesartan medoxomil highlights the potential of this class of compounds.
Synthesis of Difluorinated Cyclic and Heterocyclic Compounds (e.g., pyrazoles, lactams)
Fluorinated heterocyclic compounds are of significant interest due to their prevalence in medicinal chemistry. Tert-butyl 3-bromo-2,2-difluoropropanoate is a valuable precursor for the synthesis of various difluorinated cyclic and heterocyclic systems.
While the direct synthesis of fluorinated pyrazoles from this specific bromoester is not widely reported, related fluorinated building blocks are commonly used for this purpose. researchgate.net For instance, α,α-difluoro-β-ketoesters can be cyclized with hydrazine (B178648) to yield fluorinated pyrazoles. researchgate.net Tert-butyl 3-bromo-2,2-difluoropropanoate can be converted into such ketoesters, thus serving as an indirect precursor.
A more direct application is in the synthesis of fluorinated lactams. The Reformatsky reaction can be adapted to use imines as electrophiles instead of carbonyl compounds, leading to the formation of β-amino esters. These intermediates can then undergo intramolecular cyclization to yield β-lactams, an important class of antibiotics. Variations of the Reformatsky reaction, such as those employing samarium(II) iodide, have been shown to be effective in these transformations.
Furthermore, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines from related bromo-fluoro-alkane precursors demonstrates the utility of intramolecular cyclization reactions to form fluorinated azaheterocycles. researchgate.net A similar strategy could be envisioned starting from derivatives of tert-butyl 3-bromo-2,2-difluoropropanoate.
Table 2: Potential Synthesis of Difluorinated Heterocycles
| Heterocycle | Synthetic Approach | Key Intermediate |
| Pyrazole | Multi-step synthesis | Difluoro-β-ketoester |
| β-Lactam | Reformatsky reaction with imines | β-amino ester |
| Pyrrolidine | Intramolecular nucleophilic substitution | Amino-bromo-difluoroalkane |
Role in the Synthesis of Natural Products and Their Analogues
The incorporation of fluorine into natural products can lead to analogues with modified biological activities and improved pharmacokinetic properties. The Reformatsky reaction using tert-butyl 3-bromo-2,2-difluoropropanoate is a valuable tool for the synthesis of fluorinated analogues of natural products. unishivaji.ac.in
For example, this methodology can be applied to introduce a difluoro-hydroxy-ester side chain onto a complex natural product scaffold containing an aldehyde or ketone functionality. This modification can alter the molecule's interaction with its biological target. The synthesis of deoxy-fluoro sugars and difluoromevalonolactone are examples of how similar fluorinated building blocks have been used to create analogues of important biological molecules. unishivaji.ac.in
While the direct application of tert-butyl 3-bromo-2,2-difluoropropanoate in the total synthesis of a natural product is not prominently featured in the literature, its potential is evident from the successful use of related reagents in the synthesis of derivatives of steroids and alkaloids. unishivaji.ac.in
Generation of Fluorinated Carbonyl Compounds and Their Derivatives
Tert-butyl 3-bromo-2,2-difluoropropanoate is a precursor for the generation of various fluorinated carbonyl compounds. The primary route to these derivatives is through the β-hydroxy esters obtained from the Reformatsky reaction.
Oxidation of the secondary alcohol in the β-hydroxy ester product yields a β-keto ester. These difluorinated β-keto esters are versatile intermediates in their own right, serving as building blocks for more complex molecules, including heterocycles as mentioned earlier.
Furthermore, manipulation of the ester group can lead to other carbonyl derivatives. For instance, reduction of the tert-butyl ester to an aldehyde, followed by further synthetic modifications, can provide access to a range of fluorinated aldehydes and ketones. While methods for synthesizing fluorinated carbonyl compounds from perfluoroolefin epoxides are known, the use of bromo-difluoro esters provides an alternative and often more direct route. google.com
Table 3: Generation of Fluorinated Carbonyl Compounds
| Starting Material | Reaction | Product Class |
| β-hydroxy ester | Oxidation | β-keto ester |
| Tert-butyl ester | Reduction/Modification | Fluorinated aldehyde/ketone |
Development of Novel Reagents and Catalysts Utilizing the Scaffold of Tert-butyl 3-bromo-2,2-difluoropropanoate
The development of new reagents and catalysts based on the scaffold of tert-butyl 3-bromo-2,2-difluoropropanoate is an area with potential for future exploration. While there are currently no widespread reports of its direct use in this context, the structural features of the molecule suggest several possibilities.
For example, the bromine atom could be replaced by other functional groups to create novel ligands for catalysis. The difluoromethylene unit could influence the electronic properties and stability of such a ligand. The development of bromine-catalyzed reactions, where elemental bromine acts as a Lewis acid catalyst, hints at the potential for organobromine compounds to play a role in catalysis. researchgate.net
The synthesis of organometallic reagents from related bromo-functionalized compounds, such as methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide), demonstrates the principle of converting a bromo-compound into a useful chemical reagent. orgsyn.org A similar approach could potentially be applied to derivatives of tert-butyl 3-bromo-2,2-difluoropropanoate to create novel reagents for organic synthesis. However, this remains a speculative area requiring further research and development.
Advanced Spectroscopic and Spectrometric Characterization Techniques for Research on Tert Butyl 3 Bromo 2,2 Difluoropropanoate and Its Derivatives
High-Resolution Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) for Detailed Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Tert-butyl 3-bromo-2,2-difluoropropanoate. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecular framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms. For Tert-butyl 3-bromo-2,2-difluoropropanoate, two distinct signals are expected. The nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically in the upfield region (around 1.5 ppm), due to the shielding effect of the electron-donating methyl groups. docbrown.info The methylene (B1212753) protons adjacent to the bromine atom are expected to appear as a triplet downfield (around 3.8-4.2 ppm) due to coupling with the two adjacent fluorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Four distinct signals are predicted for Tert-butyl 3-bromo-2,2-difluoropropanoate. The carbonyl carbon of the ester group will appear significantly downfield (around 160-170 ppm). The quaternary carbon of the tert-butyl group is expected around 80-85 ppm, while the three equivalent methyl carbons will produce a single peak in the upfield region (around 25-30 ppm). docbrown.info The carbon atom bonded to the two fluorine atoms will exhibit a triplet due to C-F coupling and will be found in the range of 110-120 ppm. The carbon atom attached to the bromine will be observed at approximately 25-35 ppm.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. In this case, a single signal is expected for the two equivalent fluorine atoms. This signal will appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift will be indicative of the electronic environment of the fluorine atoms.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.5 | Singlet | -C(CH₃)₃ |
| ¹H | ~3.8 - 4.2 | Triplet | -CH₂Br |
| ¹³C | ~160 - 170 | Singlet | C=O |
| ¹³C | ~110 - 120 | Triplet | -CF₂- |
| ¹³C | ~80 - 85 | Singlet | -C(CH₃)₃ |
| ¹³C | ~25 - 35 | Singlet | -CH₂Br |
| ¹³C | ~25 - 30 | Singlet | -C(CH₃)₃ |
| ¹⁹F | Predicted Chemical Shift | Triplet | -CF₂- |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Pathway Tracing and Isomeric Differentiation
Advanced mass spectrometry techniques are critical for determining the elemental composition and fragmentation pathways of Tert-butyl 3-bromo-2,2-difluoropropanoate, which aids in confirming its identity and in studying reaction mechanisms.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation and fragmentation of a specific ion, typically the molecular ion. This technique provides valuable information about the connectivity of the molecule. For Tert-butyl 3-bromo-2,2-difluoropropanoate, characteristic fragmentation pathways would include the loss of the tert-butyl group to form a stable tert-butyl cation (m/z 57), which is often the base peak. docbrown.info Other likely fragmentations involve the loss of a bromine radical, and cleavage of the ester group. Studying the fragmentation of derivatives can help in tracing reaction pathways and differentiating between isomers.
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| [M]+, [M+2]+ | [C₇H₁₁BrF₂O₂]⁺ | Molecular ion with bromine isotopic pattern |
| 57 | [C(CH₃)₃]⁺ | Loss of the tert-butyl group, often the base peak |
| [M-57]+ | [BrF₂C₃H₂O₂]⁺ | Loss of the tert-butyl group from the molecular ion |
| [M-79/81]+ | [C₇H₁₁F₂O₂]⁺ | Loss of the bromine radical from the molecular ion |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in Tert-butyl 3-bromo-2,2-difluoropropanoate and to monitor the progress of reactions involving this compound.
FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. A strong absorption band is expected in the region of 1740-1760 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-O stretching vibrations of the ester will appear in the 1150-1250 cm⁻¹ region. researchgate.net The C-F stretching vibrations will give rise to strong absorptions in the 1000-1200 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. docbrown.info The C-H stretching and bending vibrations of the tert-butyl and methylene groups will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. The C-C and C-Br bonds may be more prominent in the Raman spectrum. This technique is particularly useful for monitoring reactions in aqueous media, where water absorption can be problematic in FT-IR.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C=O Stretch (Ester) | 1740 - 1760 | FT-IR (Strong), Raman (Moderate) |
| C-O Stretch (Ester) | 1150 - 1250 | FT-IR (Strong) |
| C-F Stretch | 1000 - 1200 | FT-IR (Strong) |
| C-H Stretch (Alkyl) | 2850 - 3000 | FT-IR (Moderate), Raman (Strong) |
| C-Br Stretch | 500 - 600 | FT-IR (Moderate), Raman (Strong) |
X-ray Crystallography of Derivatives or Co-crystals for Definitive Structural Assignment
While obtaining a single crystal of the liquid Tert-butyl 3-bromo-2,2-difluoropropanoate may be challenging, X-ray crystallography of a solid derivative or a co-crystal can provide the definitive three-dimensional atomic arrangement in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and providing insight into intermolecular interactions. For instance, a crystalline derivative formed by nucleophilic substitution of the bromine atom could be subjected to single-crystal X-ray diffraction analysis. The resulting crystal structure would offer unequivocal proof of the molecular structure and stereochemistry if a chiral center is introduced.
Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Research (if chiral derivatives are formed)
If a synthetic route involving Tert-butyl 3-bromo-2,2-difluoropropanoate leads to the formation of a chiral derivative, for example, through a reaction that creates a stereocenter, chiroptical spectroscopy becomes a powerful tool for stereochemical analysis.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about the absolute configuration of the molecule in solution. ECD, which operates in the UV-visible region, provides similar information related to electronic transitions. By comparing the experimentally obtained VCD or ECD spectrum with quantum chemical predictions, the absolute configuration of a chiral derivative can be determined. This is particularly valuable when X-ray crystallography is not feasible.
Theoretical and Computational Chemistry Studies on Tert Butyl 3 Bromo 2,2 Difluoropropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, ab initio methods)
No specific studies using Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and reactivity of Tert-butyl 3-bromo-2,2-difluoropropanoate were found. Such studies would typically provide insights into molecular orbital energies, electron density distribution, and reactivity indices.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no available research on the use of molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of Tert-butyl 3-bromo-2,2-difluoropropanoate. This type of analysis would be valuable for understanding its behavior in different environments.
Computational Studies of Reaction Mechanisms and Transition States
Specific computational investigations into the reaction mechanisms and transition states involving Tert-butyl 3-bromo-2,2-difluoropropanoate are not present in the search results. These studies are crucial for understanding its chemical transformations.
Prediction of Spectroscopic Parameters Through Computational Methods
No computational predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for Tert-butyl 3-bromo-2,2-difluoropropanoate were identified. Such predictions are instrumental in the characterization of the compound.
Cheminformatics and Machine Learning Approaches for Analog Design and Property Prediction
While machine learning is widely used for molecular property prediction chemrxiv.orgarxiv.orgnih.gov, there is no specific application of cheminformatics or machine learning for the design of analogs or property prediction of Tert-butyl 3-bromo-2,2-difluoropropanoate found in the search results.
Emerging Research Areas and Future Outlook for Tert Butyl 3 Bromo 2,2 Difluoropropanoate
Integration in Flow Chemistry and Microreactor Systems for Enhanced Synthesis
The synthesis and manipulation of highly reactive compounds like Tert-butyl 3-bromo-2,2-difluoropropanoate can be significantly improved through the adoption of flow chemistry and microreactor systems. Unlike traditional batch chemistry, flow chemistry involves conducting reactions in a continuously flowing stream within a network of tubes or microreactors. vapourtec.com This technology offers a paradigm shift in chemical synthesis, providing superior control over critical reaction parameters.
Key advantages of using flow systems for the synthesis of this compound include exceptional heat transfer and precise temperature control. thalesnano.com The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of heat, which is crucial for managing exothermic reactions and preventing the formation of byproducts that can occur at elevated temperatures. thalesnano.com Furthermore, reaction time, or residence time, is precisely determined by the reactor volume and the flow rate of the reagents, allowing for fine-tuning of the reaction to maximize yield and purity. vapourtec.com
The improved safety profile is another compelling reason for integrating this compound into flow synthesis. The small internal volume of microreactors means that only a minimal amount of hazardous material is reacting at any given moment, significantly reducing the risks associated with handling reactive intermediates or energetic reactions. Research has already demonstrated the successful and sustainable synthesis of various tert-butyl esters from organolithium reagents using flow microreactors, highlighting the potential for applying this technology to the production and subsequent reactions of Tert-butyl 3-bromo-2,2-difluoropropanoate. beilstein-journals.org
Table 1: Advantages of Flow Chemistry for Synthesis
| Feature | Description | Benefit for Tert-butyl 3-bromo-2,2-difluoropropanoate |
| Enhanced Heat Transfer | High surface-area-to-volume ratio allows for rapid heating and cooling. thalesnano.com | Precise control over exothermic reactions, minimizing byproduct formation. |
| Precise Control | Reaction parameters like temperature, pressure, and residence time are finely controlled. vapourtec.comthalesnano.com | Optimization of reaction conditions to improve yield and selectivity. |
| Improved Safety | Small reaction volumes minimize the risk associated with hazardous reagents and intermediates. thalesnano.com | Safer handling of the reactive bromo-difluoro compound. |
| Scalability | Production can be increased by running the system for longer periods or by parallelization. vapourtec.com | Efficient and straightforward scale-up from laboratory to production. |
| High Mass Transfer | Efficient mixing due to small reactor dimensions. vapourtec.com | Increased reaction rates and efficiency. |
Biocatalytic Approaches for Stereoselective Modifications
Biocatalysis is an emerging area that utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. For a molecule like Tert-butyl 3-bromo-2,2-difluoropropanoate, which is prochiral, biocatalytic methods offer a powerful tool for achieving stereoselective modifications. The incorporation of fluorine atoms into organic compounds can significantly alter their biological activity, making the synthesis of optically active gem-difluorinated molecules a key research goal. nih.gov
Enzymes, particularly lipases and esterases, are well-suited for targeting the tert-butyl ester group of the molecule. One prominent strategy is enzymatic kinetic resolution. In this process, an enzyme selectively hydrolyzes one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, one as the hydrolyzed acid and the other as the unreacted ester. Lipases have been successfully used in the kinetic resolution of other fluorinated compounds, such as β-amino acids and racemic amines, achieving high enantiomeric excess. nih.gov
Another relevant class of enzymes is fluoroacetate (B1212596) dehalogenases (FAcD), which catalyze the cleavage of carbon-fluorine bonds. researchgate.net While their primary function is defluorination, they have also been employed in the kinetic resolution of racemic 2-fluorocarboxylic acids. nih.gov This demonstrates the potential for enzymatic systems to interact directly with the fluorinated center of molecules, opening avenues for novel stereoselective transformations beyond simple ester hydrolysis.
Table 2: Potential Biocatalytic Strategies
| Enzyme Class | Potential Application | Outcome |
| Lipases/Esterases | Enantioselective hydrolysis of the tert-butyl ester. nih.gov | Kinetic resolution to separate enantiomers of the corresponding acid and ester. |
| Dehalogenases | Kinetic resolution via selective C-F or C-Br bond cleavage. nih.govresearchgate.net | Production of enantiomerically enriched fluorinated or brominated building blocks. |
| Other Enzymes | Stereoselective reduction or oxidation at or near the difluoro center. | Creation of new chiral centers with high stereocontrol. |
Development of Sustainable Synthetic Routes and Transformations
The growing emphasis on green chemistry is driving the development of more sustainable and environmentally benign methods for synthesizing organofluorine compounds. dovepress.com Traditional fluorination methods often rely on hazardous reagents and produce significant waste, necessitating greener alternatives. dovepress.com The development of sustainable synthetic routes for Tert-butyl 3-bromo-2,2-difluoropropanoate focuses on improving atom economy, minimizing waste, and using less toxic reagents under milder conditions.
One key area of research is the use of safer and more efficient fluorinating agents. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are considered more eco-friendly alternatives to highly toxic and corrosive traditional agents. Another approach is electrochemical fluorination, which uses electricity to drive the fluorination process in the presence of a fluoride (B91410) source like Et3N·3HF, offering a reagent-free method that can be performed under mild conditions.
Furthermore, the principles of green chemistry encourage the development of catalytic processes. Catalytic fluorination of unactivated C-H bonds, although challenging, represents an ideal synthetic strategy by minimizing the need for pre-functionalized substrates. dovepress.com For the synthesis of Tert-butyl 3-bromo-2,2-difluoropropanoate and its derivatives, research is focused on creating processes that reduce the number of synthetic steps and utilize non-toxic byproducts, aligning with the goals of sustainable chemical production. sciencedaily.comeurekalert.org
Table 3: Green Chemistry Principles in Fluorination
| Principle | Application to Synthesis of Tert-butyl 3-bromo-2,2-difluoropropanoate |
| Use of Safer Reagents | Employing less hazardous fluorinating and brominating agents like Selectfluor or NFSI. |
| Waste Minimization | Designing synthetic routes with high atom economy and fewer steps. |
| Catalysis | Developing catalytic methods for C-F and C-Br bond formation. dovepress.com |
| Mild Reaction Conditions | Utilizing methods like electrochemical fluorination that operate at or near ambient temperature and pressure. |
Exploration of Novel Reactivity Modalities for Enhanced Synthetic Utility
One promising area is the use of this compound in radical reactions. Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. Similar compounds, like 2,2-difluoroacetates, have been used in the radical addition to alkenes and alkynes, demonstrating the feasibility of this approach. nih.gov Tert-butyl 3-bromo-2,2-difluoropropanoate could serve as a precursor to a difluoroalkyl radical, which can then be used to install the valuable gem-difluoro motif onto a wide range of substrates.
Moreover, the compound can act as a "difluoromethylene linchpin," a versatile connector for modular synthesis. rsc.org Recent studies have shown that reagents like ClCF₂SO₂Na can be used to access diverse difluorinated compounds from simple alkenes through a multi-step sequence involving radical addition and subsequent transformations. rsc.org This strategy highlights the potential for Tert-butyl 3-bromo-2,2-difluoropropanoate to be used in similar programmable synthetic pathways, where the bromo and ester groups can be sequentially functionalized to build molecular complexity.
Table 4: Potential Reactivity Modalities
| Reaction Type | Description | Synthetic Utility |
| Radical Reactions | Generation of a difluoroalkyl radical via photoredox catalysis or other initiation methods. nih.gov | Introduction of the gem-difluoromethylene group into various organic molecules. |
| Nucleophilic Substitution | Displacement of the bromide ion by various nucleophiles. | Access to a wide range of functionalized difluoropropanoates. |
| Cross-Coupling Reactions | Palladium- or nickel-catalyzed coupling of the C-Br bond with organometallic reagents. | Formation of new carbon-carbon or carbon-heteroatom bonds. |
| Linchpin Strategies | Sequential functionalization of the bromo and ester groups. rsc.org | Modular synthesis of complex, structurally diverse difluorinated products. |
Potential in the Synthesis of Advanced Materials and Polymers
The incorporation of fluorine into polymers leads to materials with exceptional properties, including high thermal stability, chemical resistance, low friction coefficients, and low surface energy. nih.govrsc.org Fluoropolymers are a unique class of materials used in a wide range of advanced applications. nih.gov Tert-butyl 3-bromo-2,2-difluoropropanoate serves as a valuable precursor for creating novel fluorinated monomers that can be used in the synthesis of advanced polymers and materials.
The synthetic versatility of the compound allows for the transformation of the bromo group into a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. The resulting difluorinated monomer can then be polymerized or, more commonly, copolymerized with other non-fluorinated monomers like styrene (B11656) or acrylates. youtube.comresearchgate.netchemrxiv.org The inclusion of the fluorinated monomer, even in small amounts, can dramatically alter the surface properties of the resulting copolymer. acs.org
These fluorinated acrylic polymers are particularly useful in the formulation of protective coatings. youtube.com The fluorine atoms migrate to the surface of the coating, creating a low-energy, non-stick surface that repels both water and oil. youtube.comacs.org This property is highly desirable for applications such as stain-resistant textiles, protective coatings for architecture, and anti-fouling surfaces. The ability to precisely introduce the gem-difluoro group via monomers derived from Tert-butyl 3-bromo-2,2-difluoropropanoate opens up possibilities for designing next-generation polymers with tailored properties for specialized applications in electronics, aerospace, and biomedicine. nih.gov
Table 5: Properties and Applications of Derived Fluorinated Polymers
| Property Conferred by Fluorine | Description | Potential Application Area |
| Low Surface Energy | Results in surfaces that are not easily wetted by liquids. youtube.com | Water and oil repellent coatings for textiles and surfaces. youtube.comacs.org |
| Chemical Resistance | The strong carbon-fluorine bond is resistant to acids, bases, and solvents. nih.govwikipedia.org | Protective linings for chemical storage and transport. |
| Thermal Stability | Fluoropolymers can withstand high temperatures without degrading. nih.gov | High-performance insulation for wires and cables; aerospace components. |
| Biocompatibility | Many fluoropolymers are inert and well-tolerated by biological systems. | Coatings for medical devices and implants. |
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 3-bromo-2,2-difluoropropanoate, and what key reaction parameters influence yield?
Answer: The synthesis typically involves two primary steps: (1) fluorination of a propanoate precursor to introduce difluorination at the 2,2-position and (2) bromination at the 3-position. A common approach is esterification of 3-bromo-2,2-difluoropropanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-TSA). Key parameters include:
- Temperature control : Excess heat during esterification can lead to tert-butyl group cleavage .
- Purification : Distillation or column chromatography is critical to isolate the product from unreacted acid or tert-butanol .
- Bromination efficiency : Use of N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) under anhydrous conditions minimizes competing side reactions .
Q. What spectroscopic techniques are most effective for characterizing tert-butyl 3-bromo-2,2-difluoropropanoate, and what spectral features should be prioritized?
Answer:
- ¹⁹F NMR : Prioritize signals at δ -110 to -120 ppm for CF₂ groups, confirming difluorination .
- ¹H NMR : Look for tert-butyl singlet at δ ~1.4 ppm and a triplet (J ≈ 6 Hz) for the CH₂Br group .
- IR spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ and C-Br absorption near 650 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₇H₁₀BrF₂O₂: ~265.98 g/mol) .
Q. What are the critical storage conditions to maintain the stability of tert-butyl 3-bromo-2,2-difluoropropanoate?
Answer: Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or bromine substitution. Use amber vials to avoid light-induced degradation. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) can detect hydrolyzed byproducts (e.g., free acid) .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions during the bromination of 2,2-difluoropropanoate precursors?
Answer: Competing reactions (e.g., β-elimination or over-bromination) are minimized by:
- Radical bromination : Use NBS with controlled UV light exposure to selectively target the 3-position .
- Steric protection : Introduce temporary protecting groups (e.g., silyl ethers) on adjacent functional groups to direct bromination .
- Low-temperature kinetics : Reactions at -20°C slow down undesired pathways, as shown in analogous brominated esters .
Q. In cross-coupling reactions, how does the electronic environment of the bromine atom in tert-butyl 3-bromo-2,2-difluoropropanoate influence its reactivity compared to non-fluorinated analogs?
Answer: The electron-withdrawing effect of the CF₂ group increases the electrophilicity of the adjacent bromine, enhancing its reactivity in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) suggest a reduced activation energy for oxidative addition to palladium catalysts compared to non-fluorinated analogs. However, steric hindrance from the tert-butyl group may slow transmetallation steps, requiring optimized ligands (e.g., XPhos) .
Q. What computational methods are suitable for modeling the steric and electronic effects of the tert-butyl and difluoro groups on this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric effects of the tert-butyl group in solution-phase reactions.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between fluorine lone pairs and adjacent C-Br bonds .
Q. How can enantioselectivity be optimized when using this compound in asymmetric nucleophilic substitutions?
Answer:
- Chiral catalysts : Employ Pd-based systems with BINAP ligands to control stereochemistry at the α-carbon .
- Solvent polarity : Low-polarity solvents (e.g., toluene) enhance stereoselectivity by reducing ion-pair dissociation .
- Substrate engineering : Replace tert-butyl with bulkier esters (e.g., 1-adamantyl) to amplify steric guidance .
Q. What strategies resolve contradictions in reported reaction yields for SN2 displacements using this compound?
Answer: Discrepancies often arise from:
- Nucleophile strength : Polar aprotic solvents (DMF, DMSO) enhance iodide nucleophilicity but may destabilize transition states.
- Byproduct analysis : Use GC-MS to detect elimination products (e.g., alkenes from β-hydride removal) competing with substitution .
- Counterion effects : Larger anions (e.g., BF₄⁻) in ionic liquids improve leaving-group displacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
